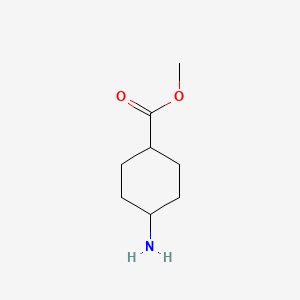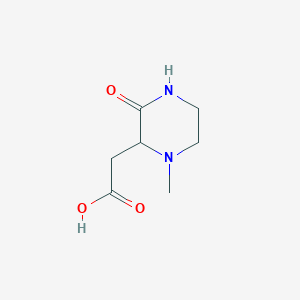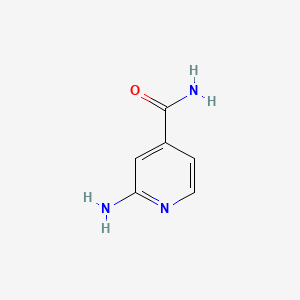
Methyl 4-aminocyclohexanecarboxylate
Descripción general
Descripción
“Methyl 4-aminocyclohexanecarboxylate” is a compound with the molecular formula C8H15NO2 . It is also known by other names such as “methyl 4-aminocyclohexane-1-carboxylate” and “trans-Methyl-4-aMinocyclohexanecarboxylate” among others . It is generally used as an intermediate in pharmaceutical and chemical research .
Molecular Structure Analysis
The molecular weight of “Methyl 4-aminocyclohexanecarboxylate” is 157.21 g/mol . The IUPAC name is “methyl 4-aminocyclohexane-1-carboxylate” and it has the InChI code "InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3" .Physical And Chemical Properties Analysis
“Methyl 4-aminocyclohexanecarboxylate” has a molecular weight of 157.21 g/mol . The compound is soluble in water .Aplicaciones Científicas De Investigación
Optical Properties and Derivatives
Methyl 4-aminocyclohexanecarboxylate, in its various forms, has been studied for its optical properties. For instance, the preparation of optically active trans-2-aminocyclohexanecarboxylic acids was achieved by preferential crystallization, leading to the production of several active trans-1,2-disubstituted cyclohexanes. These include compounds such as (+)-, and (−)-ethyl trans-2-aminocyclohexanecarboxylate, and others, which were analyzed for their optical rotations and molecular rotations (Nohira, Ehara, & Miyashita, 1970).
Antiplasmin and Anticonvulsant Activities
Studies have been conducted on derivatives of methyl 4-aminocyclohexanecarboxylate for potential medicinal applications. For instance, the synthesis and analysis of 4-aminomethylcyclohexanecarboxylic acid derivatives have been explored for their antiplasmin activity (Isoda, 1979). Additionally, the compound has been evaluated for its anticonvulsant activities, particularly in the form of enaminones (Scott et al., 1993).
Synthesis and Structural Analysis
The compound has been utilized in various synthetic pathways to produce novel compounds. Studies have focused on synthesizing derivatives and analyzing their structures through methods like X-ray diffraction and nuclear magnetic resonance. For example, ethyl cis- and trans-2-aminocyclohexanecarboxylate were used as starting materials for the preparation of various stereospecific compounds (Fülöp et al., 1987).
Potential in Drug Discovery
The potential of methyl 4-aminocyclohexanecarboxylate and its derivatives in drug discovery is notable. Studies have suggested various applications, such as its use as a building block in the design and synthesis of new compounds with potential pharmacological relevance. For example, 1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue, has been proposed for its potential in drug discovery, emphasizing its influence on properties like lipophilicity and acidity (Mykhailiuk et al., 2013).
Safety and Hazards
When handling “Methyl 4-aminocyclohexanecarboxylate”, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. Containers should be kept tightly closed in a cool, well-ventilated place .
Propiedades
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminocyclohexanecarboxylate | |
CAS RN |
62456-15-9 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)




![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)




